D-Fructose-4,5-d2 D-Fructose-4,5-d2
Brand Name: Vulcanchem
CAS No.: 478518-48-8
VCID: VC0118400
InChI: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D
SMILES: C1C(C(C(C(O1)(CO)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 182.168

D-Fructose-4,5-d2

CAS No.: 478518-48-8

Cat. No.: VC0118400

Molecular Formula: C6H12O6

Molecular Weight: 182.168

* For research use only. Not for human or veterinary use.

D-Fructose-4,5-d2 - 478518-48-8

Specification

CAS No. 478518-48-8
Molecular Formula C6H12O6
Molecular Weight 182.168
IUPAC Name (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D
Standard InChI Key BJHIKXHVCXFQLS-RFWYIVNSSA-N
SMILES C1C(C(C(C(O1)(CO)O)O)O)O

Introduction

Chemical Structure and Properties

D-Fructose-4,5-d2, also known as D-[4,5-2H2]fructose, has the chemical formula C6H12O6 with a molecular weight of 182.17 g/mol . It is identified by the CAS number 478518-48-8 . According to PubChem data, its formal IUPAC name is (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol .

The compound's structure retains the core hexose framework of natural fructose but with deuterium isotopes strategically positioned at carbons 4 and 5. This selective deuteration maintains the compound's chemical behavior while enabling tracking through various analytical methods.

Structural Representations

The compound can be represented through various chemical notation systems:

Notation TypeRepresentation
SMILES[2H][C@]1(COC(C@HO)(CO)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D
InChIKeyLKDRXBCSQODPBY-ZXFUQIHSSA-N

Table 1: Chemical notation representations of D-Fructose-4,5-d2

Physical Properties

While D-fructose exists in multiple tautomeric forms in solution, the deuterated version maintains similar physical properties to non-deuterated fructose, with slight variations due to the kinetic isotope effect. The presence of deuterium atoms can affect reaction rates involving bonds to these positions.

PropertyValue
Molecular Weight182.17 g/mol
Exact Mass182.07594159 Da
XLogP3-AA-2.8
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count6
Rotatable Bond Count1

Table 2: Computed physical properties of D-Fructose-4,5-d2

Tautomeric Composition

Like non-deuterated fructose, D-Fructose-4,5-d2 exists in multiple tautomeric forms in solution. NMR studies have been crucial in identifying these forms. When dissolved in D2O and allowed to reach equilibrium, the distribution of tautomers is expected to follow patterns similar to regular fructose, with β-pyranose being predominant.

TautomerApproximate Percentage at Equilibrium (20°C in D2O)*
β-pyranose69-70%
β-furanose20-21%
α-furanose5-6%
α-pyranose3-4%
keto form0.5-0.8%

Table 3: Expected tautomeric distribution of D-Fructose-4,5-d2 in solution (based on non-deuterated fructose patterns)

*This distribution is inferred from studies of non-deuterated fructose but is expected to be similar for the deuterated variant, with possible slight variations due to the deuterium isotope effect.

NMR Spectroscopic Properties

Nuclear Magnetic Resonance spectroscopy is particularly valuable for studying deuterated compounds. For D-Fructose-4,5-d2, the presence of deuterium at positions 4 and 5 creates distinctive spectroscopic patterns.

TautomerChemical Shift (ppm) in D2O at 20°C
H-1
β-pyranose3.71
α-pyranose3.69
β-furanose3.59
α-furanose3.67
keto4.65

Table 4: Expected 1H NMR chemical shifts for D-Fructose-4,5-d2 tautomers in D2O (D indicates position occupied by deuterium)

The presence of deuterium at positions 4 and 5 results in the absence of corresponding proton signals in the 1H NMR spectrum, while creating distinctive signals in 2H NMR. This pattern allows researchers to track the compound through metabolic studies with high specificity.

Synthesis Methods

While the search results don't provide specific synthetic routes for D-Fructose-4,5-d2, general approaches for deuterated sugar synthesis likely apply. These typically involve:

  • Controlled acid-catalyzed exchange reactions in deuterium oxide (D2O)

  • Enzymatic methods using deuterated substrates

  • Chemical synthesis with position-specific deuteration strategies

The strategic placement of deuterium at positions 4 and 5 requires precise synthetic control to achieve regioselective deuteration. This typically involves protecting group strategies to ensure deuterium incorporation only at the desired positions.

Applications in Research

Metabolic Tracing Studies

D-Fructose-4,5-d2 serves as a metabolic tracer in biochemical research. The deuterium labeling allows researchers to track the fate of fructose as it moves through metabolic pathways. The specific labeling at positions 4 and 5 is particularly valuable because:

  • It allows discrimination between different metabolic routes

  • It enables tracking through the aldolase-mediated pathway

  • The deuterium atoms serve as stable isotopic markers

Research has demonstrated that the positioning of deuterium atoms in fructose significantly affects the metabolic fate and detection capabilities of the compound .

Mechanistic Studies of Fructose Metabolism

The strategic deuteration at positions 4 and 5 makes D-Fructose-4,5-d2 particularly valuable for studying aldolase-mediated reactions. Studies with fluorinated fructose derivatives have demonstrated that modifications at the C4 position can significantly impact aldolase-mediated scission . By extension, D-Fructose-4,5-d2 can provide insights into these mechanisms through isotope effects and metabolic tracing.

Comparison with Other Deuterated Fructose Variants

Several deuterated variants of fructose exist, each with specific labeling patterns that serve different research purposes:

CompoundDeuterium PositionsMolecular WeightKey Applications
D-Fructose-4,5-d24, 5182.17 g/molAldolase pathway studies, metabolic tracing
D-Fructose-6,6-d26, 6'182.17 g/molGlycolytic metabolism studies, DMI
D-Fructose-4,5,6,6-d44, 5, 6, 6'184.18 g/molEnhanced sensitivity for metabolic tracing, multiple pathway studies

Table 5: Comparison of deuterated fructose variants and their research applications

The choice of deuteration pattern depends on the specific metabolic pathway or mechanism being studied. D-Fructose-4,5-d2 is particularly valuable for studying reactions involving the C4-C5 bond, such as aldolase-mediated cleavage.

Relevance to Fructose Metabolism Mechanisms

Understanding the significance of D-Fructose-4,5-d2 requires knowledge of fructose metabolism. Canonical fructose metabolism involves:

  • Uptake via glucose transporter 5 (GLUT5)

  • Phosphorylation by ketohexokinase to form fructose-1-phosphate

  • Cleavage by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde

  • Further metabolism of these fragments through glycolysis

The deuterium atoms at positions 4 and 5 in D-Fructose-4,5-d2 are strategically located to provide insights into the aldolase-mediated cleavage step. Research with fluorinated fructose derivatives has shown that modification at the C4 position can prevent aldolase-mediated scission, suggesting that D-Fructose-4,5-d2 might exhibit altered metabolic behavior at this step due to kinetic isotope effects .

SpecificationValue
Typical Purity≥95%
Isotopic Enrichment≥98 atom % D
Available Quantities50-100mg
Storage RecommendationCool, dry place

Table 6: Commercial specifications for D-Fructose-4,5-d2

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